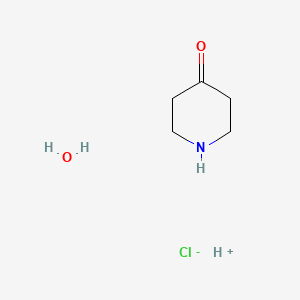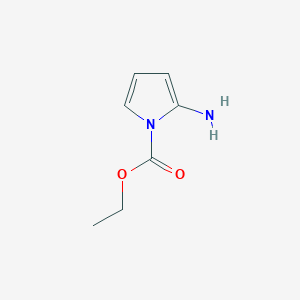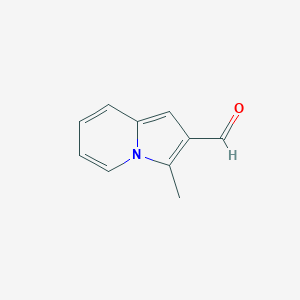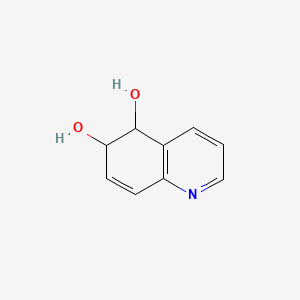
1-(2,2-Diethylazetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diethylazetidin-1-yl)ethanone is an organic compound with the molecular formula C8H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 1-(2,2-Diethylazetidin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,2-diethylazetidine with ethanoyl chloride under basic conditions. The reaction typically proceeds as follows:
Reaction of 2,2-diethylazetidine with ethanoyl chloride:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
1-(2,2-Diethylazetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the ethanone group, leading to the formation of various substituted azetidines.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted azetidines.
Scientific Research Applications
1-(2,2-Diethylazetidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethylazetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with various biological molecules, influencing their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
1-(2,2-Diethylazetidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Methylazetidin-1-yl)ethanone: This compound has a similar structure but with a methyl group instead of a diethyl group. It exhibits different reactivity and biological activity due to the difference in steric and electronic effects.
1-(2,2-Dimethylazetidin-1-yl)ethanone: Another similar compound with two methyl groups instead of diethyl groups. It also shows distinct properties and applications compared to this compound.
Properties
CAS No. |
92145-64-7 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(2,2-diethylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-4-9(5-2)6-7-10(9)8(3)11/h4-7H2,1-3H3 |
InChI Key |
STWKRTRHFTUEEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN1C(=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11920530.png)
![4,6-Difluoropyrazolo[1,5-A]pyridine](/img/structure/B11920535.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920539.png)

![3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile](/img/structure/B11920542.png)




![(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11920571.png)
![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)
![3,9-Dioxaspiro[5.5]undecane](/img/structure/B11920594.png)

